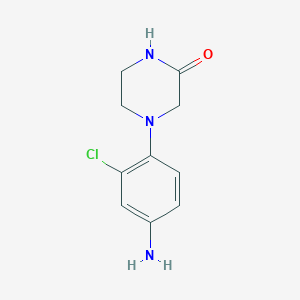

4-(4-Amino-2-chlorophenyl)piperazin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(4-Amino-2-chlorophenyl)piperazin-2-one" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the presence of a secondary amine that can participate in various chemical reactions. Piperazine derivatives are often explored for their potential biological activities and can be synthesized through various methods, including reductive amination and reactions with chloroaniline derivatives .

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and varying yields. For instance, a related piperazine dione was synthesized over six steps with a 23% yield from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . Another derivative, 1-(3-chlorophenyl)piperazine, was synthesized from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, with an overall yield of 45.7% . These methods demonstrate the synthetic routes that could potentially be adapted for the synthesis of "4-(4-Amino-2-chlorophenyl)piperazin-2-one".

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using spectral data analysis and X-ray crystallography. For example, a structurally similar compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, crystallizes in the monoclinic crystal system and has been analyzed using single-crystal X-ray analysis . Such detailed structural analysis is crucial for understanding the molecular geometry and potential interaction sites for biological activity.

Chemical Reactions Analysis

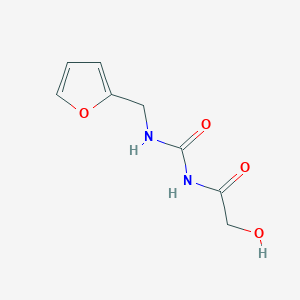

Piperazine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The title compound, with an amino group and a chlorophenyl group, could potentially undergo reactions such as nucleophilic substitution or be involved in the formation of hydrogen bonds, as seen in other piperazine derivatives . These reactions are important for further chemical modifications and the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations, such as Density Functional Theory (DFT), can predict these properties and have been used to study similar compounds . Additionally, the HOMO-LUMO energy gap can provide insights into the chemical reactivity and stability of the compound. The biological activity can also be predicted using computational methods like molecular docking, which has been performed for related compounds to assess their potential as drug candidates .

科学的研究の応用

Synthesis and Antimicrobial Activities

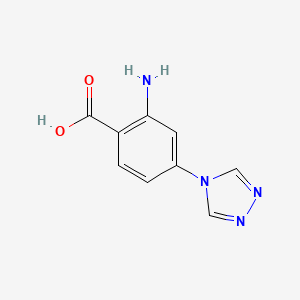

Some derivatives of "4-(4-Amino-2-chlorophenyl)piperazin-2-one" have been synthesized and tested for their antimicrobial activities. For example, novel 1,2,4-triazole derivatives incorporating this structure have been created and found to possess good to moderate activities against various microorganisms. This research demonstrates the compound's relevance in the development of new antimicrobial agents (Bektaş et al., 2007).

Allosteric Enhancers of the A1 Adenosine Receptor

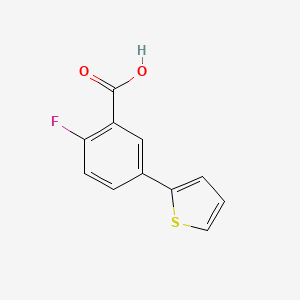

Another study explored the synthesis and evaluation of thiophene derivatives as potent allosteric enhancers of the A1 adenosine receptor. The variations on the phenyl ring tethered to the piperazine in these compounds influenced their activity, highlighting the chemical versatility and therapeutic potential of the core structure in receptor modulation (Romagnoli et al., 2008).

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing the piperazine amide moiety, related to "4-(4-Amino-2-chlorophenyl)piperazin-2-one," have been synthesized and investigated for their antitumor activities, particularly against breast cancer cells. Compounds with specific chlorophenyl substitutions showed promising antiproliferative properties, comparing favorably with known anticancer drugs like cisplatin (Yurttaş et al., 2014).

Anticancer and Antituberculosis Studies

Research involving the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives showed significant anticancer and antituberculosis activities. These studies underline the compound's potential as a versatile scaffold for developing new therapeutic agents targeting diverse diseases (Mallikarjuna et al., 2014).

Kinetics and Mechanisms of Reactions

Investigations into the kinetics and mechanisms of reactions involving similar phenyl piperazine derivatives have provided insights into their chemical behaviors. Such studies are crucial for understanding the compound's reactivity and potential modifications for targeted biological activities (Castro et al., 2001).

特性

IUPAC Name |

4-(4-amino-2-chlorophenyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-8-5-7(12)1-2-9(8)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKPSWYANLFXMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588193 |

Source

|

| Record name | 4-(4-Amino-2-chlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Amino-2-chlorophenyl)piperazin-2-one | |

CAS RN |

926250-84-2 |

Source

|

| Record name | 4-(4-Amino-2-chlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate](/img/structure/B1340258.png)

![7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1340283.png)

![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1340284.png)